REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:15])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
the mixture was then stirred at 100° C. for 4.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered hot
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Type
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TEMPERATURE
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Details
|
the filtrate was cooled
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Type
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EXTRACTION
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Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 350 mL
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Type
|
ADDITION
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Details
|
The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (500 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |